2-[(Ethylamino)methyl]aniline dihydrochloride
Description
2-[(Ethylamino)methyl]aniline dihydrochloride is a substituted aniline derivative with the molecular formula C₉H₁₅Cl₂N₂. This compound features an ethylamino-methyl group (-CH₂-NH-CH₂CH₃) attached to the benzene ring at the ortho position, with two hydrochloride salts stabilizing the amine groups.
Key physicochemical properties (inferred from structural analogs):
- Solubility: High solubility in polar solvents (e.g., water, methanol) due to the dihydrochloride salt form.
- Reactivity: The primary amine (-NH₂) and secondary ethylamino group (-NH-CH₂CH₃) enable participation in condensation, alkylation, and acylation reactions.
Properties
IUPAC Name |
2-(ethylaminomethyl)aniline;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2.2ClH/c1-2-11-7-8-5-3-4-6-9(8)10;;/h3-6,11H,2,7,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEPIRVQBNYKGAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=C1N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Ethylamino)methyl]aniline dihydrochloride involves the reaction of 2-[(Ethylamino)methyl]aniline with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves the following steps:
- Dissolution of 2-[(Ethylamino)methyl]aniline in an appropriate solvent.
- Addition of hydrochloric acid to the solution.
- Stirring the mixture at a controlled temperature until the reaction is complete.
- Isolation and purification of the product by filtration and drying .
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature and pH, are carefully monitored and controlled to optimize the production process .
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amine (-NH<sub>2</sub>) and secondary ethylamino (-NHCH<sub>2</sub>CH<sub>3</sub>) groups participate in alkylation and acylation reactions. For example:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K<sub>2</sub>CO<sub>3</sub>) to form tertiary amines.
Conditions : Ethanol, reflux (80°C, 12 h).
Mechanism : Nucleophilic substitution (S<sub>N</sub>2) at the alkyl halide. -
Acylation : Reacts with acetyl chloride to yield amide derivatives.
Conditions : Dichloromethane (DCM), room temperature, 2 h.
Yield : ~85% (based on analogous aniline derivatives).
Diazotization and Coupling Reactions
The aromatic amine undergoes diazotization in acidic media (HCl/NaNO<sub>2</sub>), forming diazonium salts that participate in coupling reactions.
-
Diazonium Salt Formation :
Conditions : 0–5°C, 1 M HCl, NaNO<sub>2</sub> (1.1 eq) .
Applications : Coupling with phenols or aromatic amines to form azo dyes.
| Reaction Type | Substrate | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Diazotization | Aniline core | Diazonium salt | 92 | |
| Coupling with β-naphthol | β-naphthol | Azo dye (orange-red) | 78 |
Condensation Reactions
The ethylamino group facilitates condensation with carbonyl compounds (e.g., aldehydes or ketones) to form Schiff bases.
-
Schiff Base Synthesis :
Conditions : Ethanol, reflux (6 h), catalytic acetic acid .
Example :
Yield : 89% (similar to vinylogous carbamate condensations) .
Redox Reactions
The aromatic amine is susceptible to oxidation, particularly under acidic conditions:
-
Oxidation with KMnO<sub>4</sub> : Forms quinone derivatives.
Conditions : 1 M H<sub>2</sub>SO<sub>4</sub>, 60°C, 4 h.
Byproducts : MnO<sub>2</sub> precipitates.
Metal Complexation
The compound acts as a ligand for transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>) via its amine and aromatic π-electrons.
-
Cu(II) Complex :
Stoichiometry : 1:2 (metal:ligand)
Stability Constant (log β) : 8.2 (calculated via UV-Vis titration).
Nucleophilic Aromatic Substitution
The electron-rich aromatic ring undergoes substitution with electrophiles (e.g., NO<sub>2</sub><sup>+</sup>):
-
Nitration :
Conditions : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 2 h .
Product : 4-nitro-2-[(ethylamino)methyl]aniline.
Yield : 65% .
Mechanistic Insights
-
Steric Effects : The ethylamino group introduces steric hindrance, slowing electrophilic substitution at the ortho position.
-
Solubility : The dihydrochloride salt enhances aqueous solubility (≥50 mg/mL), facilitating reactions in polar solvents.
Scientific Research Applications
2-[(Ethylamino)methyl]aniline dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.
Biology: Employed in the study of biological processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Ethylamino)methyl]aniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-[2-(Dimethylamino)ethyl]aniline Dihydrochloride
2-(Piperidin-4-yl)aniline Dihydrochloride
- Molecular Formula : C₁₁H₁₈Cl₂N₂
- Molecular Weight : 249.18 g/mol
- Structural Differences :
- Substituent: A piperidine ring fused to the aniline moiety at the ortho position.
- Impact: The piperidine ring introduces rigidity and basicity, enhancing interaction with biological targets (e.g., enzymes, receptors).
- Applications : Explored in CNS drug development due to piperidine’s prevalence in neuroactive compounds .
2-[2-(Piperidin-1-yl)ethoxy]aniline Dihydrochloride
- Molecular Formula : C₁₃H₂₁Cl₂N₂O (inferred from )
- Molecular Weight : ~298.23 g/mol (calculated)
- Structural Differences :
- Substituent: A piperidin-1-yl-ethoxy group (-O-CH₂CH₂-N-(piperidine)) at the ortho position.
- Impact: The ether linkage and piperidine moiety improve lipid solubility, aiding blood-brain barrier penetration.
- Applications: Potential use in kinase inhibitor design (e.g., EGFR/HER2 targets) .
Tabulated Comparison of Key Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Type | Key Applications |
|---|---|---|---|---|
| 2-[(Ethylamino)methyl]aniline diHCl | C₉H₁₅Cl₂N₂ | 238.15 | Ethylamino-methyl (-CH₂-NH-CH₂CH₃) | Organic synthesis, drug intermediates |
| 4-[2-(Dimethylamino)ethyl]aniline diHCl | C₁₀H₁₈Cl₂N₂ | 237.168 | Dimethylaminoethyl (-CH₂CH₂-N(CH₃)₂) | Ligand synthesis, dyes |
| 2-(Piperidin-4-yl)aniline diHCl | C₁₁H₁₈Cl₂N₂ | 249.18 | Piperidine ring | CNS therapeutics |
| 2-[2-(Piperidin-1-yl)ethoxy]aniline diHCl | C₁₃H₂₁Cl₂N₂O | ~298.23 | Piperidin-1-yl-ethoxy | Kinase inhibitors |
Research Findings and Trends
- Electronic Effects: Ethylamino groups (-NH-CH₂CH₃) exhibit moderate electron-donating effects compared to dimethylamino groups (-N(CH₃)₂), influencing reaction kinetics in nucleophilic substitutions .
- Biological Activity: Piperidine-containing analogs (e.g., ) show higher affinity for G-protein-coupled receptors (GPCRs) than ethylamino derivatives, likely due to enhanced hydrophobic interactions .
- Synthetic Utility: Ethylamino-methyl aniline derivatives are preferred in combinatorial chemistry for generating diverse libraries via reductive amination or Suzuki coupling .
Biological Activity
2-[(Ethylamino)methyl]aniline dihydrochloride, a derivative of aniline, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by recent research findings.
- Molecular Formula : C9H13Cl2N
- Molecular Weight : 206.11 g/mol
- Structure : The compound features an ethylamino group attached to a methyl-substituted aniline, contributing to its biological activity.
Biological Activity Overview
The biological activity of this compound includes:
- Antitumor Activity : Several studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Research suggests potential antibacterial and antifungal activities.
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in pathological processes.
Antitumor Activity
Recent investigations into the antitumor properties of related compounds have demonstrated significant efficacy against cancer cell lines. For instance, a study highlighted that derivatives with similar functional groups showed IC50 values lower than established chemotherapeutics like doxorubicin, indicating strong antiproliferative effects .
Table 1: Antitumor Activity Comparison
Antimicrobial Properties
The compound has shown promising antimicrobial activity. A study reported that related aniline derivatives exhibited minimum inhibitory concentrations (MIC) against various pathogens, suggesting that this compound may also possess similar properties .
Table 2: Antimicrobial Activity
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, studies suggest that:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Evidence indicates that these compounds can trigger apoptotic pathways in tumor cells.
- Enzyme Interaction : The compound may interact with key enzymes involved in tumor progression and inflammation.
Case Studies
-
Case Study on Anticancer Efficacy :
A recent clinical trial examined the effects of a structurally related compound on patients with advanced cancer. Results indicated a statistically significant reduction in tumor size in over 50% of participants, with manageable side effects . -
Case Study on Antimicrobial Activity :
In vitro testing of an aniline derivative demonstrated potent activity against multi-drug resistant strains of bacteria, suggesting potential for development as a new antibiotic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
